molecular formula C23H28O6 B3034220 Isolintetralin CAS No. 145459-30-9

Isolintetralin

Cat. No.: B3034220
CAS No.: 145459-30-9
M. Wt: 400.5 g/mol
InChI Key: MMIPPOIFVHVHAK-JTUHZDRVSA-N
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Description

Isolintetralin is a lignan isolated from Phyllanthus niruri, a traditional shrub with long-standing Ayurvedic, Chinese, and Malay ethnomedical records . It is one of the bioactive compounds contributing to the pharmacological properties of P. niruri . The compound is available in powder form .

Scientific Research Applications

Biochemical and Genetic Studies

Isolintetralin, a derivative of tryptophan metabolism, has been instrumental in advancing our understanding of biochemistry and genetics. Studies have focused on the properties of genes and enzymes essential to metabolism, particularly in the context of mutations and regulatory mechanisms. This research has played a critical role in establishing the relationship between genes and proteins, as well as in identifying transcriptional attenuation as a key regulatory strategy in microorganisms (Yanofsky, 2001).

Chiral Separation and Drug Development

The separation of drug stereoisomers, which can have differing physiological responses, is crucial in drug development. This compound has been involved in studies using immobilized beta-cyclodextrin for the differential complexation of various drug stereoisomers. This approach has led to significant advancements in the understanding of chiral interactions and the production of pure enantiomers of drugs, thus contributing to more precise therapeutic effects (Armstrong et al., 1986).

Respiratory Disease Research

In respiratory disease research, compounds like isoforskolin, closely related to this compound, have shown potential in treating asthma. Studies indicate that isoforskolin can reduce cough and sputum production, inhibit airway remodeling, and decrease airway inflammation. This is primarily achieved through the regulation of transforming growth factor β1 (TGF-β1) and interleukin-1β (IL-1β), pointing to the therapeutic potential of this compound derivatives in respiratory diseases (Liang et al., 2017).

Parasiticidal Research

The isoxazoline class, to which this compound belongs, has shown effectiveness as a novel ectoparasiticide. Studies on the isoxazoline drug fluralaner reveal its potent inhibition of γ-aminobutyric acid (GABA)-gated chloride channels in arthropods, demonstrating significant insecticidal and acaricidal activity. This research highlights the potential of this compound derivatives in the development of new ectoparasiticides (Gassel et al., 2014).

Metabolomics and Isotopic Research

This compound and its derivatives play a crucial role in metabolomics, particularly in the identification of isotopically labeled metabolites. The development of databases like isoMETLIN, which is designed for the identification of isotopically labeled metabolites, facilitates the analysis of these compounds. Such tools are essential for tracking the transformation of labeled metabolites in biological systems and for advancing our understanding of metabolism at the molecular level (Cho et al., 2014).

Nutritional and Health Monitoring

Nuclear and isotopic methods, including those involving this compound derivatives, are vital in nutrition research. They allow for detailed evaluations of nutrient intake, body composition, and nutrient bioavailability. These methods have been especially valuable in developing regions, where they contribute to improvements in nutritional status and health monitoring (Valencia & Iyengar, 2002).

Properties

IUPAC Name

(5R,6S,7S)-5-(3,4-dimethoxyphenyl)-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O6/c1-24-11-16-7-15-9-21-22(29-13-28-21)10-17(15)23(18(16)12-25-2)14-5-6-19(26-3)20(8-14)27-4/h5-6,8-10,16,18,23H,7,11-13H2,1-4H3/t16-,18-,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIPPOIFVHVHAK-JTUHZDRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC2=CC3=C(C=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CC2=CC3=C(C=C2[C@H]([C@@H]1COC)C4=CC(=C(C=C4)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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